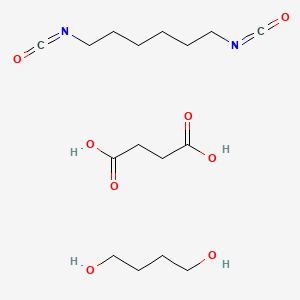
Silymarin, 80per cent
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Silymarin is an extract from the Silybum marianum (milk thistle) plant containing various flavonolignans, with silybin being the major one . It is noted for its antioxidant properties and support of healthy liver function . Silymarin 80% is a potent herb for liver disorders .
Synthesis Analysis
A high-performance liquid chromatographic/tandem mass spectrometric method was developed for the determination of the major bioactive flavonolignans in silymarin . Eight active components of silymarin with the same elemental composition, including silychristins A and B, silydianin, silybin A and B, isosilybin A and B and an unknown compound were completely separated .Molecular Structure Analysis
Silymarin is a mixture of flavonolignans including silychristins A and B, silydianin, silybins A and B and isosilybins A and B as the main bioactive constituents . The chemical structures of the nine major silymarin components are shown in Fig. 1 .Chemical Reactions Analysis
The collision-induced dissociation (CID) MS/MS spectra of these silymarin constituents were studied: the spectral similarity values of the component pairs were determined, and simple criteria were found for distinguishing the components .Physical And Chemical Properties Analysis
Silymarin is a C25 containing flavonoid mixture, extracted from the Silybum marianum (milk thistle) plant . It contains about 70–80% w/w of flavonolignans . The exact composition and concentration have been withheld as a trade secret .Mechanism of Action
Silymarin is believed to protect the liver by stabilizing cell membranes, thereby inhibiting the entry of various toxins into liver cells . It may also promote hepatocyte growth and prevent oxidation and inflammation in the liver . Silymarin is thought to protect the liver by preventing the entry of toxins into the hepatocyte and by stimulating nucleolar polymerase A, which, in turn, increases protein synthesis and liver regeneration .
Future Directions
Silymarin and silybin are important resources for the pharmaceutical industry as constituents of dietary supplements for improving liver functions . They have potential use and new perspectives for application, as well as scientific evidence about the natural origin, biosynthesis pathways, and physicochemical properties of silybin and silymarin flavonolignans .
properties
CAS RN |
144160-53-2 |
|---|---|
Product Name |
Silymarin, 80per cent |
Molecular Formula |
C6H9N3O3S |
Molecular Weight |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Spiro[1,3-dioxolane-2,8'(5'H)-[2H-2,4a]methanonaphthalene],hexahydro-1',1',5',5'-tetramethyl-, (2'S,4'aS,8'aS)-](/img/structure/B1177049.png)
